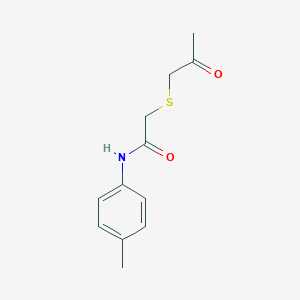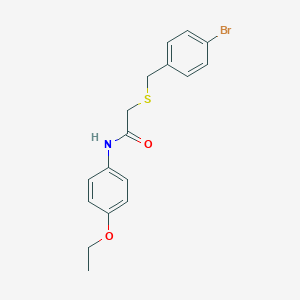![molecular formula C21H17N7O3 B284598 N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide](/img/structure/B284598.png)
N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide, commonly known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is involved in the regulation of inflammation, immune response, and cell survival. TPCA-1 has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
TPCA-1 acts as a potent inhibitor of the NF-κB pathway by targeting the catalytic subunit of the inhibitor of κB kinase (IKK) complex, which is responsible for the activation of NF-κB. TPCA-1 binds to the ATP-binding pocket of the IKKβ subunit and inhibits its kinase activity, thereby preventing the phosphorylation and degradation of the inhibitory protein IκBα and the subsequent activation of NF-κB.
Biochemical and physiological effects:
The inhibition of the NF-κB pathway by TPCA-1 has several biochemical and physiological effects. It reduces the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, which are involved in the recruitment and activation of immune cells. It also inhibits the expression of anti-apoptotic proteins and promotes apoptosis in cancer cells. TPCA-1 has been shown to have minimal toxicity and does not affect normal cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
TPCA-1 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for the IKKβ subunit and does not affect other kinases. It has been extensively studied in various cell lines and animal models, and its mechanism of action is well understood. However, TPCA-1 has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro studies. It has low bioavailability and limited tissue penetration, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the study of TPCA-1. One direction is to develop more potent and selective inhibitors of the NF-κB pathway that can overcome the limitations of TPCA-1. Another direction is to investigate the potential therapeutic applications of TPCA-1 in other diseases, such as infectious diseases and neurodegenerative diseases. Additionally, the combination of TPCA-1 with other drugs or therapies may enhance its efficacy and reduce the risk of drug resistance. Finally, the development of TPCA-1 analogs with improved pharmacokinetic properties may lead to the development of new drugs with clinical applications.
Méthodes De Synthèse
TPCA-1 can be synthesized through a multistep process involving the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 3,4-dimethoxyphenethylamine followed by the reaction with acetic anhydride to form the final product. The synthesis process has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, TPCA-1 has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In autoimmune disorders, TPCA-1 has been shown to suppress the immune response and reduce inflammation. In inflammatory diseases, TPCA-1 has been shown to reduce inflammation and tissue damage.
Propriétés
Formule moléculaire |
C21H17N7O3 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
N-[2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazin-6-yl]acetamide |
InChI |
InChI=1S/C21H17N7O3/c1-12(29)25-20-14(9-22)19-21(27-16(11-24)15(10-23)26-19)28(20)7-6-13-4-5-17(30-2)18(8-13)31-3/h4-5,8H,6-7H2,1-3H3,(H,25,29) |
Clé InChI |
FCISKRNPWSAYJK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=NC(=C(N=C2N1CCC3=CC(=C(C=C3)OC)OC)C#N)C#N)C#N |
SMILES canonique |
CC(=O)NC1=C(C2=NC(=C(N=C2N1CCC3=CC(=C(C=C3)OC)OC)C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![Isopropyl 4-({[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl}methyl)benzoate](/img/structure/B284518.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284520.png)

![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284522.png)
![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284524.png)
![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284525.png)
![2-{[2-(2-ethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284526.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284528.png)
![3-allyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284530.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284535.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B284537.png)
![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284538.png)